2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid
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Overview
Description
2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that contains a triazole ring fused with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the formation of the triazole ring followed by functionalization at the 5-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an allyl-substituted benzene derivative with hydrazine and subsequent cyclization can yield the desired triazole compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield 2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxaldehyde or this compound .
Scientific Research Applications
2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the synthesis of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole-5-carboxylic acid: Similar structure but lacks the allyl group, which may affect its reactivity and applications.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with different substituents, used in different applications.
Uniqueness
2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to the presence of the allyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its ability to form coordination complexes also sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H9N3O2 |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-prop-2-enylbenzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-2-5-13-11-8-4-3-7(10(14)15)6-9(8)12-13/h2-4,6H,1,5H2,(H,14,15) |
InChI Key |
UWFVNFWNQHFPLV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1N=C2C=CC(=CC2=N1)C(=O)O |
Origin of Product |
United States |
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